(R)-(+)-8-methoxy-2-aminotetraline hcl
Description
(R)-(+)-8-Methoxy-2-aminotetraline hydrochloride is a chiral aminotetraline derivative with a methoxy substituent at the 8-position and an amine group at the 2-position of the tetralin ring system. It serves dual roles as a 5-HT1A receptor agonist and a building block in the synthesis of more complex pharmaceuticals targeting serotonin and melatonin receptors . Its stereoselective synthesis via transaminase-mediated biocatalysis enables high enantiomeric excess, making it valuable for research and drug development .
The compound’s structure imparts selectivity for serotonin receptors, particularly 5-HT1A, which are implicated in mood regulation, anxiety, and neuropsychiatric disorders. Unlike dopamine agonists, its primary mechanism involves modulating serotonergic pathways, though structural analogs may exhibit cross-reactivity .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
GDFOHXLSNDZEHH-SBSPUUFOSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (R)-(+)-8-methoxy-2-aminotetralin hydrochloride typically starts from 8-methoxy-2-tetralone or related intermediates. The key steps involve:
- Formation of an imine or Schiff base intermediate via condensation with an amine.
- Stereoselective reduction or catalytic hydrogenation to introduce the amino group at the 2-position with retention of chirality.
- Salt formation with hydrochloric acid to yield the hydrochloride salt for isolation and purification.
Specific Synthetic Routes
Enzymatic Stereoselective Transamination
One modern approach employs enzymatic transamination using chromobacterium violaceum transaminase in methanol with an aqueous phosphate buffer at pH 7 and 40°C for 18 hours. This method uses pyridoxal 5'-phosphate as a cofactor and (R)-1-phenyl-ethyl-amine as the amine donor, resulting in high stereoselectivity and yields around 81% for (R)-(+)-8-methoxy-2-aminotetralin.
Chemical Reduction and Catalytic Hydrogenation
Another classical method involves the following steps:
- Condensation of 8-methoxy-2-tetralone with a chiral amine such as (R)-(+)-α-phenylethylamine to form an imine intermediate.
- Reduction of the imine using a chemical reducing agent (e.g., sodium borohydride) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.
- Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid or ether-HCl solution to precipitate the solid hydrochloride salt.
Multi-step Synthetic Sequence with Functional Group Transformations
A more complex synthetic scheme reported involves:
- O-demethylation of (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride using aqueous hydrobromic acid.
- Reductive amination followed by sodium borohydride reduction to yield intermediates.
- Formation of triflate intermediates and subsequent coupling reactions to functionalize the molecule further.
Reaction Conditions Summary Table
Summary Table of Key Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Amine Condensation + Chemical Reduction | Uses (R)-α-phenylethylamine, NaBH4 or Pd/C | High stereoselectivity, well-established | Requires handling of reducing agents |
| Enzymatic Transamination | Biocatalyst mediated, mild conditions | Environmentally friendly, high yield | Requires enzyme availability and optimization |
| Multi-step Functionalization | Includes O-demethylation, triflation, coupling | Enables diverse analogues | More complex, multi-step process |
Chemical Reactions Analysis
Types of Reactions
®-(+)-8-Methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methoxy-2-tetralone or 8-methoxy-2-tetralic acid.
Reduction: Formation of 8-methoxy-2-aminotetraline.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Pharmacological Properties
(R)-(+)-8-methoxy-2-aminotetraline hydrochloride exhibits notable interactions with various neurotransmitter receptors, particularly the serotonin and melatonin receptors. Research indicates that this compound can function as an agonist for these receptors, which are crucial in regulating numerous physiological processes.
Melatonin Receptor Activity
Studies have demonstrated that derivatives of 2-aminotetralin, including (R)-(+)-8-methoxy-2-aminotetraline hydrochloride, possess melatonin receptor activity. These compounds are being investigated for their potential to treat disorders associated with melatonin dysregulation, such as sleep disorders and mood disorders. The ability to selectively activate melatonin receptors may lead to new therapeutic strategies for managing these conditions .
Serotonin Receptor Agonism
The compound also shows promise as a serotonin receptor agonist. This activity suggests potential applications in the treatment of anxiety and depression, where serotonin signaling plays a critical role. The pharmacological profile of (R)-(+)-8-methoxy-2-aminotetraline hydrochloride indicates its potential utility in developing new antidepressant therapies .
Synthesis and Development
The synthesis of (R)-(+)-8-methoxy-2-aminotetraline hydrochloride has been optimized to enhance yield and purity, making it suitable for further pharmacological studies. Recent advancements in synthetic methodologies, including transaminase-mediated synthesis, have been reported to facilitate the production of this compound with high stereoselectivity .
Binding Affinity Studies
Experimental studies have evaluated the binding affinities of various 2-aminotetralin derivatives at adrenergic receptors, particularly α2A and α2C adrenergic receptors. These studies reveal that certain modifications to the 2-aminotetralin structure can significantly influence receptor selectivity and efficacy .
Table 1: Binding Affinities of 2-Aminotetralin Derivatives at Adrenergic Receptors
| Compound | α2A Binding Affinity (nM) | α2C Binding Affinity (nM) |
|---|---|---|
| (R)-(+)-8-methoxy-2-aminotetraline | ≤ 25 | Variable |
| Lofexidine | Reference | Reference |
These findings underscore the importance of structural modifications in optimizing receptor interactions for therapeutic applications.
In Vivo Studies
In vivo studies utilizing positron emission tomography (PET) have shown that compounds similar to (R)-(+)-8-methoxy-2-aminotetraline hydrochloride can modulate dopamine release, indicating their potential role in treating conditions like schizophrenia or Parkinson's disease . Such studies are crucial for understanding the broader implications of these compounds in neuropharmacology.
Mechanism of Action
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetraline hydrochloride involves its interaction with specific receptors in the central nervous system. It acts as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors.
Comparison with Similar Compounds
Receptor Affinity and Selectivity
| Compound Name | Primary Receptor Target | Secondary Targets | Key Structural Features |
|---|---|---|---|
| (R)-(+)-8-Methoxy-2-aminotetraline HCl | 5-HT1A | None reported | 8-methoxy, 2-amine tetralin core |
| (R)-(+)-8-Hydroxy-DPAT hydrobromide | 5-HT1A | 5-HT7 (weak) | 8-hydroxy, dipropylamine side chain |
| (R)-(+)-7-Hydroxy-DPAT hydrobromide | D3 dopamine | None reported | 7-hydroxy, dipropylamine side chain |
| (-)-PD128907 hydrochloride | D3 dopamine | None reported | Tetralin core with pyrrolidine substitution |
Key Findings :
- 5-HT1A Selectivity: Both (R)-(+)-8-Methoxy-2-aminotetraline HCl and (R)-(+)-8-Hydroxy-DPAT target 5-HT1A, but the latter’s hydroxyl group may reduce metabolic stability compared to the methoxy group .
- Dopamine vs. Serotonin Activity: (R)-(+)-7-Hydroxy-DPAT and (-)-PD128907 exhibit D3 agonism, highlighting how minor structural changes (e.g., 7-hydroxy vs. 8-methoxy) shift receptor specificity .
Key Findings :
Key Findings :
- (R)-(+)-8-Methoxy-2-aminotetraline HCl’s role as a building block enables derivatization into melatonin receptor agonists, expanding its utility beyond serotonin systems .
Q & A
What are the established synthetic routes for (R)-(+)-8-methoxy-2-aminotetraline HCl, and how can enantiomeric purity be optimized?
Basic Research Focus
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. A common method starts with tetralin derivatives, introducing methoxy and amino groups via Friedel-Crafts alkylation and reductive amination. Enantiomeric purity is critical for receptor binding studies; techniques like chiral HPLC or enzymatic resolution can isolate the desired enantiomer .
Methodological Insight :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amination to enhance stereochemical control.
- Characterize intermediates via -NMR and polarimetry to confirm configuration.
- Validate purity with chiral stationary-phase HPLC (e.g., Chiracel OD-H column) .
How does (R)-(+)-8-methoxy-2-aminotetraline HCl interact with 5-HT1A_{1A}1A receptors, and what experimental models are used to quantify agonist activity?
Basic Research Focus
The compound acts as a 5-HT agonist, modulating serotonin signaling. Radioligand binding assays (e.g., -8-OH-DPAT displacement) and functional assays (cAMP inhibition in transfected HEK293 cells) are standard for evaluating affinity and efficacy .
Methodological Insight :
- Binding Assays : Use cortical membrane preparations from rodent brains. Calculate values using the Cheng-Prusoff equation.
- Functional Assays : Measure cAMP reduction via ELISA; include reference agonists (e.g., buspirone) for comparative analysis .
How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Advanced Research Focus
Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference.
Methodological Insight :
- Conduct pharmacokinetic profiling (plasma/brain distribution) via LC-MS/MS.
- Compare metabolite activity using hepatic microsomal assays.
- Use knockout mouse models to isolate 5-HT-specific effects .
What strategies improve the stability of (R)-(+)-8-methoxy-2-aminotetraline HCl in aqueous solutions for long-term studies?
Advanced Research Focus
The compound may degrade under acidic or oxidative conditions.
Methodological Insight :
- Prepare stock solutions in degassed, deionized water with 0.1% ascorbic acid to inhibit oxidation.
- Store at -80°C in amber vials; monitor degradation via UPLC-UV at 254 nm.
- Use lyophilization for long-term storage, reconstituting in PBS (pH 7.4) before use .
How do structural modifications of the tetraline scaffold influence selectivity for 5-HT1A_{1A}1A over dopamine receptors?
Advanced Research Focus
The methoxy group at position 8 and aminotetraline backbone are key for 5-HT affinity. Substituent changes (e.g., halogenation at position 2) may enhance selectivity.
Methodological Insight :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
